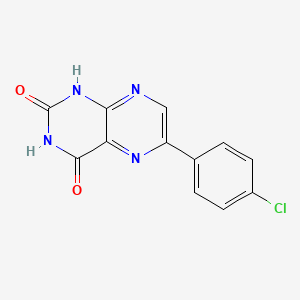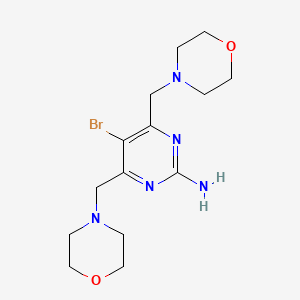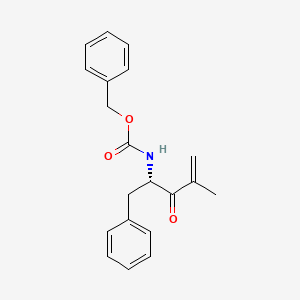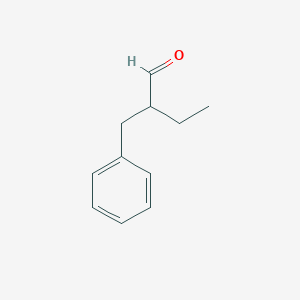
2-Benzylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylbutanal: is an organic compound with the molecular formula C11H14O . It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a benzyl group and a butyl chain. This compound is known for its distinctive aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzylbutanal can be synthesized through several methods, including:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of benzene with butanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
-
Grignard Reaction: : Another method involves the reaction of benzylmagnesium chloride with butanal. The Grignard reagent reacts with the carbonyl group of butanal to form an alcohol intermediate, which is then oxidized to yield this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Benzylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, in the presence of appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: 2-Benzylbutanoic acid.
Reduction: 2-Benzylbutanol.
Substitution: Various substituted benzylbutanal derivatives depending on the specific reaction.
Scientific Research Applications
2-Benzylbutanal has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 2-Benzylbutanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The benzyl group can participate in aromatic interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Similar structure but lacks the butyl chain.
2-Phenylpropanal: Similar structure but with a propyl chain instead of a butyl chain.
2-Benzylpropanal: Similar structure but with a propyl chain instead of a butyl chain.
Uniqueness
2-Benzylbutanal is unique due to the presence of both a benzyl group and a butyl chain, which confer distinct chemical and physical properties. Its specific structure allows for unique reactivity and applications compared to other similar compounds.
Properties
CAS No. |
24569-60-6 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-benzylbutanal |
InChI |
InChI=1S/C11H14O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
InChI Key |
ROPNSYBZOVTZBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


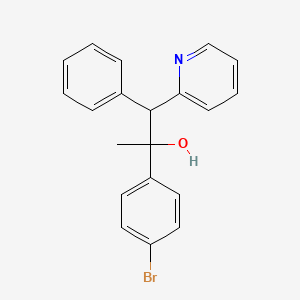
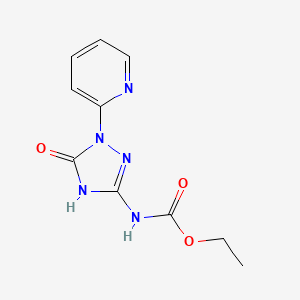
![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)

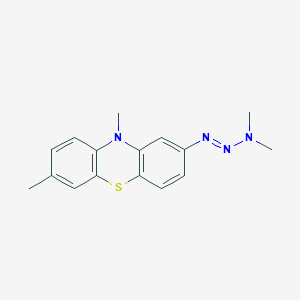
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)
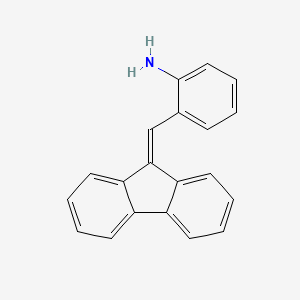
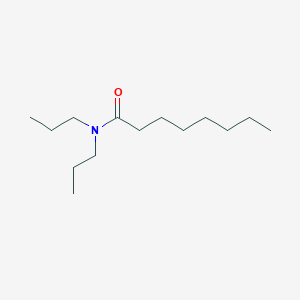
![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
